molecular formula C13H15NOS B5205182 2-(ethylthio)-8-methoxy-4-methylquinoline

2-(ethylthio)-8-methoxy-4-methylquinoline

Cat. No. B5205182
M. Wt: 233.33 g/mol
InChI Key: AIOQDJNGXVJECS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(ethylthio)-8-methoxy-4-methylquinoline is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the quinoline family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-8-methoxy-4-methylquinoline is not fully understood. However, studies have suggested that it exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of this enzyme, 2-(ethylthio)-8-methoxy-4-methylquinoline prevents cancer cells from dividing and proliferating.
Biochemical and Physiological Effects
In addition to its anticancer activity, 2-(ethylthio)-8-methoxy-4-methylquinoline has been found to have other biochemical and physiological effects. Studies have shown that it exhibits antioxidant activity, which may help protect cells from oxidative damage. Additionally, it has been found to have anti-inflammatory activity, which may help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(ethylthio)-8-methoxy-4-methylquinoline in lab experiments is its relatively simple synthesis method. Additionally, it exhibits potent anticancer activity, making it a promising compound for further study. However, one limitation of using this compound is its low solubility in water, which may make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 2-(ethylthio)-8-methoxy-4-methylquinoline. One area of interest is its potential as an anticancer agent in combination with other chemotherapy drugs. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects. Finally, there is potential for the development of new derivatives of this compound with improved solubility and efficacy.

Synthesis Methods

The synthesis of 2-(ethylthio)-8-methoxy-4-methylquinoline can be achieved through several methods. One of the most common methods involves the reaction of 2-methyl-8-methoxyquinoline with ethanethiol in the presence of a catalyst such as zinc chloride. Another method involves the reaction of 2-methyl-8-methoxyquinoline with ethyl mercaptan in the presence of a catalyst such as boron trifluoride etherate. Both methods result in the formation of 2-(ethylthio)-8-methoxy-4-methylquinoline with a yield of approximately 50-60%.

Scientific Research Applications

2-(ethylthio)-8-methoxy-4-methylquinoline has been found to have various scientific research applications. One of its primary applications is in the field of medicinal chemistry, where it has been studied for its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to inhibit the proliferation of cancer cells by inducing apoptosis.

properties

IUPAC Name

2-ethylsulfanyl-8-methoxy-4-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c1-4-16-12-8-9(2)10-6-5-7-11(15-3)13(10)14-12/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOQDJNGXVJECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C=CC=C2OC)C(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylthio)-8-methoxy-4-methylquinoline

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